

Natural Occurrence of Furaneol in Fruits

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Furaneol

CAS No.: 3658-77-3

Cat. No.: S583664

Get Quote

Fruit	Occurrence & Key Details	Concentration (if available)
Strawberry	Character impact compound; key to flavor profile [1] [2]	Up to 37 µg/g in fully ripe fruit [1]
Pineapple	One of the first fruits where furaneol was identified [1]	Information missing
Raspberry	Important aroma compound [1]	Information missing
Mango	Important aroma compound [1]	Information missing
Arctic Bramble	Early studies on biosynthesis conducted here [1]	Information missing
Grapefruit	Identified as an aroma component [1]	Information missing
Tomato	Contributes to overall aroma [1] [3]	Information missing
Guava	Identified, along with norfuraneol [1]	Information missing

Biosynthesis and Experimental Analysis

Furaneol's biosynthesis from carbohydrate metabolism is a key area of research, particularly in strawberries where its concentration is highest during ripening [1].

Biosynthetic Pathway

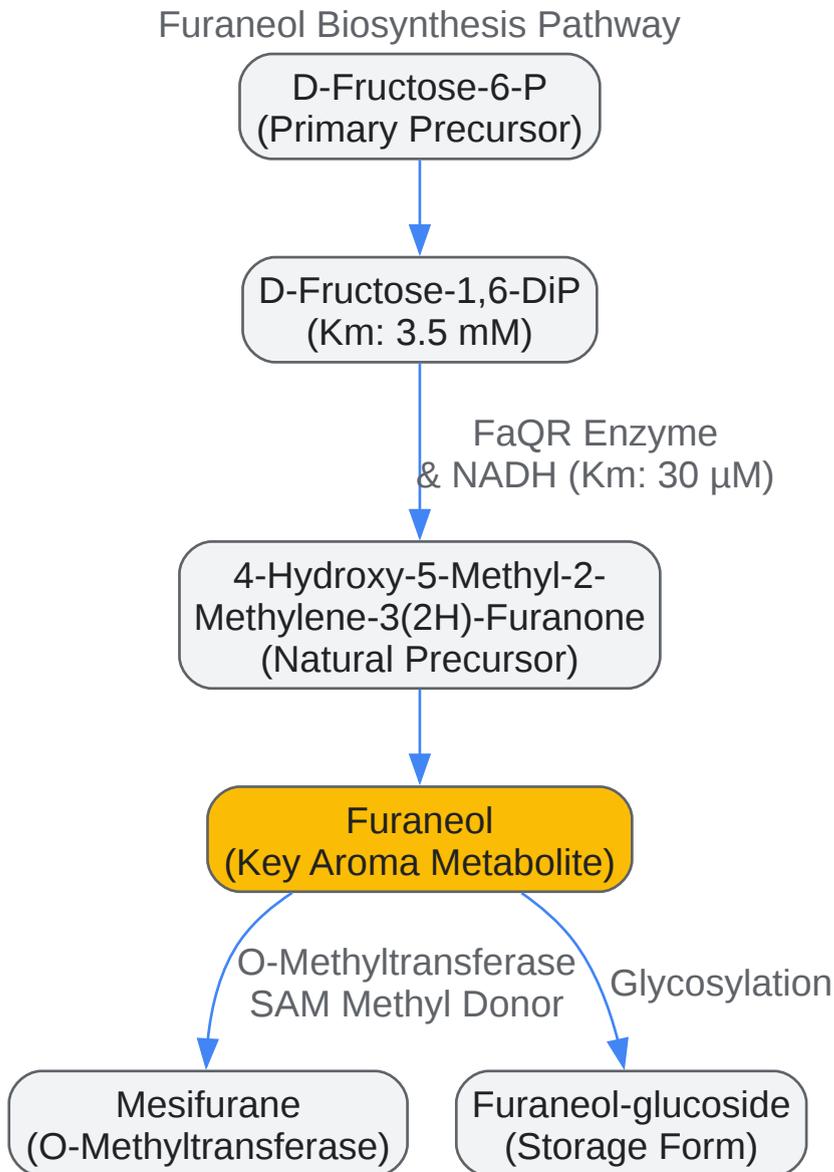
The primary precursor for **furaneol** is **D-fructose-6-phosphate** [1]. The final step in the pathway is catalyzed by an **enone oxidoreductase (FaQR)**, which was isolated from ripe strawberry fruits [1]. This enzyme catalyzes a two-substrate reaction and has the following characteristics [1]:

- **Molecular Mass:** 37 kDa
- **Optimum Temperature:** 37 °C
- **Broad pH Optimum:** peaking at 7.0
- **Apparent Km:** 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH

Furaneol is further metabolized into other important compounds [1]:

- **Mesifurane:** Formed by the action of an O-methyltransferase.
- **Furaneol-glucoside and Furaneol-malonyl-glucoside:** Non-volatile, conjugated forms that serve as storage metabolites.

The following diagram illustrates the core biosynthetic pathway of **furaneol** in strawberry fruit:



[Click to download full resolution via product page](#)

Key Analytical Methodologies

For researchers analyzing **furaneol**, the following methodologies from recent studies provide a framework:

- **Sensory Analysis:** Conduct descriptive sensory profiling with a trained panel to evaluate attributes like sweetness, flavor intensity, and off-flavors. Data is often summarized in a spider diagram [4].
- **Chemical Analysis with HS-SPME-GC-MS:** This is a standard technique for volatile profiling [4].
 - **Headspace Solid-Phase Microextraction (HS-SPME):** Use this technique to extract volatile compounds from the sample headspace.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** Separate and identify the volatile compounds. Use a DB-WAX column or equivalent. Identify compounds by comparing mass spectra with databases and use n-alkanes for retention index calculation [4].
- **Interaction Studies with Molecular Docking:** To investigate how **furaneol** interacts with proteins (e.g., to study competitive binding with off-flavor compounds), molecular docking simulations can be performed. Software like AutoDock Vina is used to model the binding affinity and identify potential binding sites [4].

Application in Food Science Research

A compelling application of **furaneol** in applied research involves mitigating off-flavors. One study used **furaneol**'s strong competitive binding affinity to displace undesirable green and beany off-flavor compounds from soy protein isolate (SPI). Adding just **2 mg/L** of **furaneol** during SPI preparation significantly reduced off-flavors and enhanced sweet and pleasant notes, demonstrating a novel approach to improving plant-based protein flavor [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. [sciencedirect.com/topics/agricultural-and-biological-sciences/ furaneol](https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/furaneol) [sciencedirect.com]
2. Strawberry sweetness and consumer preference are ... [nature.com]
3. - Wikipedia Furaneol [en.wikipedia.org]
4. Insight into the effect of 4-hydroxy-2,5-dimethyl-3(2H) ... [sciencedirect.com]

To cite this document: Smolecule. [Natural Occurrence of Furaneol in Fruits]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b583664#furaneol-natural-occurrence-fruits-list>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com